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Introduction

Xininurad (also known as XNW3009) is an orally administered, small-molecule selective
inhibitor of the urate transporter 1 (URAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it
is currently in late-stage clinical development for the treatment of hyperuricemia and its primary
clinical manifestation, gout.[1][2] Xininurad's mechanism of action involves the inhibition of
URATL1 in the kidneys, which is responsible for the majority of uric acid reabsorption. By
blocking this transporter, Xininurad increases the urinary excretion of uric acid, thereby
lowering serum uric acid (SUA) levels.[3] Preclinical and early clinical data suggest that
Xininurad may offer an improved efficacy and safety profile compared to existing therapies.[2]

Pharmacokinetics

The pharmacokinetic profile of Xininurad has been evaluated in a clinical study involving
patients with varying degrees of renal impairment.[3] A Phase | study in healthy volunteers has
also been conducted.[4]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

o Absorption: Following oral administration, Xininurad is absorbed, with pharmacokinetic
parameters evaluated in both healthy volunteers and patients with renal impairment.[3][4]
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 Distribution: The percentage of free Xininurad in plasma is low, ranging from 0.702% to
0.861%, indicating high plasma protein binding.[3]

e Metabolism: Xininurad exhibits stable metabolism in hepatic cells.[2]

o Excretion: The cumulative urinary excretion of Xininurad over 96 hours is low, with
geometric means ranging from 0.502% to 0.809% of the administered dose. This suggests
that non-renal routes, such as hepatic metabolism, are the primary pathways for Xininurad's

elimination.[3]

Pharmacokinetic Parameters in Patients with Renal
Impairment

A study in patients with normal renal function, mild renal impairment, and moderate renal

impairment provides the following single-dose (1 mg) pharmacokinetic data.[3]

Normal Renal Mild Renal Moderate Renal
Parameter . . .

Function (n=9) Impairment (n=8) Impairment (n=5)
Cmax (ng/mL) 42.9 57.7 46.0
AUCO-o (h-ng/mL) 982 1380 1050

0.702 - 0.861 (overall

range)

Free Xininurad in

Plasma (%)

0.702 - 0.861 (overall

range)

0.702 - 0.861 (overall

range)

Cumulative Urinary
Excretion (fe0-96h, %)

0.723

0.809

0.502

Data presented as geometric means.

Pharmacodynamics

The primary pharmacodynamic effect of Xininurad is the reduction of serum uric acid levels

through the inhibition of URAT1.

Mechanism of Action
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Xininurad is a selective inhibitor of the human urate transporter 1 (hURAT1).[2] URAT1 is
located on the apical membrane of proximal tubule cells in the kidneys and is responsible for
the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting
URAT1, Xininurad blocks this reabsorption, leading to increased urinary excretion of uric acid
and a subsequent reduction in serum uric acid concentrations.[3]
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Mechanism of action of Xininurad.

In Vitro Potency and Selectivity

Xininurad has been shown to be a potent inhibitor of hURAT1, with an IC50 more than 40
times lower than that of other URAT1 inhibitors such as benzbromarone and lesinurad.[2] While
specific IC50 values for Xininurad against other key renal transporters like OAT1, OAT3,
GLUT9, and ABCG2 are not publicly available, it is positioned as a selective URAT1 inhibitor.[2]
[5] A review article explicitly states "No data” for Xininurad's effects on these other
transporters.[5]

Clinical Pharmacodynamic Effects

In a Phase Il clinical trial, Xininurad demonstrated a significant dose-dependent reduction in
serum uric acid levels. In the 0.5 mg dose group, over 72% of subjects achieved a target sUA
level of <360 pumol/L, compared to 51.9% in the control group receiving 50 mg of
benzbromarone.[2]

In a study of patients with renal impairment, a single 1 mg dose of Xininurad resulted in a
noticeable reduction in serum uric acid levels across all groups (normal, mild, and moderate
renal impairment).[3] Moderate renal impairment was observed to slightly reduce the uric acid-
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lowering effect of Xininurad, though the reduction was limited. Mild renal impairment had no
discernible impact on its effect.[3]

Safety and Tolerability

The available clinical data suggest that Xininurad is generally safe and well-tolerated.

 |n Patients with Renal Impairment: Adverse events and reactions reported in the study of
patients with renal impairment were all Grade 1 in severity and resolved.[3]

e Phase Il Clinical Trial: The Phase Il study reported that adverse events were mostly mild
(Grade 1-2), with no significant hepatotoxicity or nephrotoxicity observed.[2]

e Drug Interactions: Xininurad is reported to have no CYP enzyme induction, suggesting a low
risk for pharmacokinetic drug-drug interactions.[2] However, formal drug interaction studies
have not been published.[5]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical evaluation of Xininurad are not
extensively available in the public domain. However, based on the published studies and
general practices for similar compounds, the following methodologies are likely employed.

Bioanalytical Method for Quantification of Xininurad

The concentration of Xininurad in plasma and urine was measured by liquid-phase tandem
mass spectrometry (LC-MS/MS).[3] While the specific parameters for Xininurad are not
detailed, a general workflow for such an assay is outlined below.

’ Liquid-Liquid or Liquid Chromatography Tandem Mass Spectrometry
HESTEUITS SE 02 Solid-Phase Extraction (Separation) (Detection & Quantification)

Click to download full resolution via product page

Bioanalytical workflow for Xininurad.

URAT1 Inhibition Assay (In Vitro)
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The inhibitory activity of Xininurad on URATL is likely determined using a cell-based assay
with a recombinant cell line overexpressing the hURAT1 transporter.

. Incubate with .
HEK293 cells expressing Radiolabeled Uric Acid Measurg mtrgt_:ellular Calculate IC50
hURAT1 L radioactivity
+/- Xininurad
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URAT1 inhibition assay workflow.

Clinical Study Design for Pharmacokinetics and
Pharmacodynamics

The clinical study in patients with renal impairment utilized a parallel, open-label, single-dose

Screening & Enrollment
of Patients

Group by Renal Function
(Normal, Mild, Moderate)

design.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10854891?utm_src=pdf-body-img
https://www.benchchem.com/product/b10854891?utm_src=pdf-custom-synthesis
https://trial.medpath.com/drug/76f0f0fdd618acd8/xnw3009
https://www.evopointbio.com/en/news/detail?id=154
https://www.evopointbio.com/en/news/detail?id=154
https://sciety.org/articles/activity/10.21203/rs.3.rs-6174402/v1
https://sciety.org/articles/activity/10.21203/rs.3.rs-6174402/v1
https://www.bioworld.com/articles/675209-sinovent-studies-small-molecule-human-urat1-inhibitor-xnw-3009-in-phase-i?v=preview
https://www.explorationpub.com/uploads/Article/A100777/100777.pdf
https://www.benchchem.com/product/b10854891#pharmacokinetics-and-pharmacodynamics-of-xininurad
https://www.benchchem.com/product/b10854891#pharmacokinetics-and-pharmacodynamics-of-xininurad
https://www.benchchem.com/product/b10854891#pharmacokinetics-and-pharmacodynamics-of-xininurad
https://www.benchchem.com/product/b10854891#pharmacokinetics-and-pharmacodynamics-of-xininurad
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

